molecular formula C15H20BrNO2 B4930603 ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate

ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate

Cat. No. B4930603
M. Wt: 326.23 g/mol
InChI Key: IUVNYPFVAMKOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidinecarboxylates and has been found to exhibit promising biological activities that make it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate is not yet fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body, including the cyclooxygenase (COX) pathway.
Biochemical and Physiological Effects
Studies have shown that Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate has significant anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and maintenance of inflammatory responses in the body. Additionally, the compound has been found to reduce the activity of COX enzymes, which are responsible for the production of prostaglandins that contribute to pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate in lab experiments include its ability to selectively target inflammatory pathways without causing significant side effects. Additionally, the compound has been found to be relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other anti-inflammatory drugs.

Future Directions

There are several potential future directions for research on Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate. One area of focus could be the development of more potent analogs of the compound that exhibit improved anti-inflammatory and analgesic properties. Additionally, the compound could be tested for its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, further research could be conducted to better understand the mechanism of action of this compound and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 3-bromobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product.

Scientific Research Applications

Ethyl 1-(3-bromobenzyl)-3-piperidinecarboxylate has been found to exhibit a range of biological activities that make it a potential candidate for drug development. Studies have shown that this compound has significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain conditions such as arthritis.

properties

IUPAC Name

ethyl 1-[(3-bromophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-2-19-15(18)13-6-4-8-17(11-13)10-12-5-3-7-14(16)9-12/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVNYPFVAMKOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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